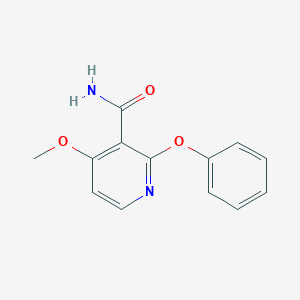

4-Methoxy-2-phenoxypyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-2-phenoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-17-10-7-8-15-13(11(10)12(14)16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWGKXQYIPYAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-phenoxypyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 2-aminopyridine with phenol under acidic conditions to form the intermediate phenoxypyridine, followed by methylation and subsequent carboxylation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-phenoxypyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

The compound has been studied for its herbicidal properties, particularly against monocotyledonous weeds. Research indicates that derivatives containing the phenoxypyridine structure exhibit significant herbicidal activity. For instance, a study reported that certain phenoxypyridine derivatives showed over 90% efficacy in controlling weeds such as Digitaria sanguinalis and Echinochloa crus-galli at specific concentrations .

| Compound | Weed Species | Efficacy (%) | Application Method | Concentration (g/hm²) |

|---|---|---|---|---|

| Compound 12 | Digitaria sanguinalis | 100 | Soil Treatment | 100 |

| Compound 12b | Echinochloa crus-galli | 100 | Post-emergence | 100 |

| Compound 10 | Setaria viridis | >90 | Soil Treatment | 75 |

The structure-activity relationship (SAR) studies suggest that the substituents on the pyridine ring significantly influence herbicidal activity, with certain configurations yielding better results than others .

Pharmacological Applications

Cognitive Enhancement

Recent studies have explored the potential of compounds similar to 4-Methoxy-2-phenoxypyridine-3-carboxamide as positive allosteric modulators (PAMs) at muscarinic acetylcholine receptors. These compounds are being investigated for their ability to treat cognitive deficits associated with conditions such as Alzheimer’s disease and schizophrenia. In vitro studies have shown that these compounds can enhance the efficacy of existing agonists at these receptors, suggesting a promising avenue for therapeutic development .

Mechanisms of Action

The molecular mechanisms by which these compounds exert their effects are still being elucidated. One study compared several novel PAMs and highlighted differences in their pharmacological profiles, indicating that modifications to the chemical structure can lead to varied interactions with receptor sites .

Case Studies and Research Findings

Case Study: Herbicide Efficacy

A comprehensive study evaluated various phenoxypyridine derivatives for their herbicidal effectiveness. The results indicated that modifications to the phenyl and pyridine rings could enhance herbicidal activity. For example, certain compounds demonstrated complete control of target weed species under both pre-emergence and post-emergence conditions .

Case Study: Cognitive Modulation

In a pharmacological assessment involving recombinant cell lines expressing human muscarinic receptors, compounds similar to this compound were shown to significantly increase receptor activation in the presence of agonists, suggesting potential applications in cognitive enhancement therapies .

Mechanism of Action

The mechanism by which 4-Methoxy-2-phenoxypyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methoxy-2-phenoxypyridine-3-carboxamide with analogous pyridine and carboxamide derivatives, focusing on structural variations, synthetic routes, and inferred biological relevance.

Structural Analogues

Substituent-Driven Functional Differences

- Methoxy vs. Fluoro/Amino Groups: The methoxy group in the target compound provides electron-donating effects, stabilizing aromatic interactions. In contrast, fluorinated analogues (e.g., ) exhibit stronger electronegativity, enhancing metabolic stability and membrane permeability .

- Carboxamide vs. Carboximidamide : The carboxamide (-CONH₂) in the target compound is less basic than the carboximidamide (-C(NH₂)NH) in , which may alter binding affinities in enzymatic pockets .

- Phenoxy vs. Dihydropyridine Cores: The rigid pyridine in the target compound contrasts with the flexible dihydropyridine in , suggesting divergent applications—e.g., kinase inhibition vs. ion channel modulation .

Inferred Pharmacological Profiles

While direct activity data for this compound are scarce, structural parallels suggest:

Biological Activity

4-Methoxy-2-phenoxypyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, which can influence various cellular processes such as:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and infections.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of notable findings:

Anticancer Activity

- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC values were found to be in the low micromolar range, indicating potent activity against these cells .

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent .

Antimicrobial Properties

- Broad-Spectrum Activity : The compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) value as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Synergistic Effects : When combined with other antibiotics, this compound demonstrated synergistic effects, enhancing the overall antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in animal models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histopathological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Case Study 2: Antimicrobial Application

Another study focused on the antimicrobial application of this compound in clinical isolates from patients with infections. The results showed that treatment with this compound led to a notable decrease in bacterial load within infected tissues, suggesting its potential use as a therapeutic agent in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.